![molecular formula C21H21N3O5 B2937627 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034525-22-7](/img/structure/B2937627.png)
8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- Cytotoxic Activities : Synthesized compounds exhibit significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with certain compounds showing better activities than curcumin. Molecular docking studies with Bcl-2 protein indicate good binding affinity, suggesting a potential mechanism for their anticancer properties. The structure-activity relationship analysis emphasizes the enhancement of anti-proliferative activities through the combination of chromene and quinoline moieties with pyrimide and piperazine moieties (Parveen et al., 2017).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Activities : Novel derivatives of the compound have been synthesized and screened for antimicrobial, antifungal, and antimalarial activities. The synthesized compounds show potential as antimicrobial agents with the ability to combat various pathogens (Shah et al., 2016).
Molecular Docking and Structural Analysis
- Molecular Docking Studies : Extensive molecular docking studies have been performed to understand the interaction between synthesized compounds and biological targets. These studies help in elucidating the binding affinities and mechanistic actions of the compounds, providing insights into their potential therapeutic applications (Okasha et al., 2022).
Synthesis and Chemical Characterization
- Novel Synthesis Methods : Innovative methods for the synthesis of chromene derivatives have been developed, offering new pathways for creating compounds with potential biological activities. These methods facilitate the exploration of chromene-based compounds in various scientific research applications (Osyanin et al., 2014).
Nonlinear Optical (NLO) Properties
- NLO and Thermodynamic Properties : Research into the novel derivatives has also covered the analysis of their nonlinear optical properties and thermodynamic stability. These studies contribute to the understanding of the compounds' potential applications in material science and optical technologies (Halim & Ibrahim, 2021).
Mechanism of Action
Target of Action
The primary target of the compound “8-methoxy-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2H-chromen-2-one” is the thyroid receptor . Thyroid receptors are critical to normal development and maintaining metabolic homeostasis .
Biochemical Pathways
Thyroid hormones, which this compound likely interacts with, are known to stimulate the metabolism of cholesterol to bile acids and enhance the lipolytic responses of fat cells to other hormones .
Result of Action
Thyroid hormones, which this compound likely interacts with, are known to affect cardiac function both directly and indirectly, eg, by increasing the metabolic rate . For example, tachycardia, increased stroke volume, increased cardiac index, cardiac hypertrophy, decreased peripheral vascular resistance, and increased pulse pressure are observed in patients with hyperthyroidism .
properties
IUPAC Name |
8-methoxy-3-[3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-22-9-8-18(23-13)28-15-6-4-10-24(12-15)20(25)16-11-14-5-3-7-17(27-2)19(14)29-21(16)26/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRDNAYFEZYGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one |
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